5-Bromo-1-benzothiophene-2-carboxylic acid chemical properties
5-Bromo-1-benzothiophene-2-carboxylic acid chemical properties
An In-depth Technical Guide to 5-Bromo-1-benzothiophene-2-carboxylic acid
Introduction
5-Bromo-1-benzothiophene-2-carboxylic acid is a heterocyclic organic compound featuring a benzothiophene core structure. This bicyclic system, where a benzene ring is fused to a thiophene ring, is a prominent scaffold in medicinal chemistry.[1][2] The presence of a bromine atom at the 5-position and a carboxylic acid group at the 2-position makes it a versatile synthetic intermediate for the development of novel therapeutic agents and materials.[3] Benzothiophene derivatives have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2] This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 5-Bromo-1-benzothiophene-2-carboxylic acid, tailored for researchers and professionals in drug development.
Chemical and Physical Properties
5-Bromo-1-benzothiophene-2-carboxylic acid is a solid at room temperature. Its core structure and functional groups dictate its physical and chemical behavior. The key properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 5-bromo-1-benzothiophene-2-carboxylic acid | PubChem[4] |
| CAS Number | 7312-10-9 | PubChem[4], Sigma-Aldrich |
| Molecular Formula | C₉H₅BrO₂S | PubChem[4], Sigma-Aldrich |
| Molecular Weight | 257.11 g/mol | PubChem[4] |
| Exact Mass | 255.91936 Da | PubChem[4] |
| Appearance | Solid | Sigma-Aldrich |
| Topological Polar Surface Area | 65.5 Ų | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |
| Rotatable Bond Count | 1 | PubChem[4] |
| XLogP3-AA | 3.5 | PubChem[4] |
| SMILES | C1=CC2=C(C=C1Br)C=C(S2)C(=O)O | PubChem[4] |
| InChI Key | ONNFNEFYXIPHCA-UHFFFAOYSA-N | PubChem[4], Sigma-Aldrich |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 5-Bromo-1-benzothiophene-2-carboxylic acid. Key spectral data includes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
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¹H NMR Spectroscopy : The proton NMR spectrum is used to identify the hydrogen atoms in the molecule. Data for this specific compound is available, which would show characteristic signals for the aromatic protons on the benzothiophene ring system.[5]
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¹³C NMR Spectroscopy : The carbon NMR spectrum provides information about the carbon skeleton of the molecule.
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Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight and provides fragmentation patterns that help in structural elucidation.
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Infrared (IR) Spectroscopy : The IR spectrum reveals the presence of key functional groups. For this molecule, characteristic peaks would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and absorptions corresponding to the aromatic C-H and C=C bonds.
Experimental Protocols
Synthesis
While specific literature detailing the synthesis of 5-Bromo-1-benzothiophene-2-carboxylic acid is not abundant in the provided results, a plausible synthetic route can be inferred from general methods for creating benzothiophenes.[6] One common approach involves the cyclization of a suitably substituted precursor. For instance, a reaction cascade starting from a brominated thiophenol derivative could be employed.
Below is a conceptual workflow for a potential synthesis pathway.
Caption: Conceptual workflow for the synthesis of 5-Bromo-1-benzothiophene-2-carboxylic acid.
Purification
Purification of the final product is typically achieved through standard laboratory techniques such as:
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Recrystallization : Using an appropriate solvent system to obtain a highly pure crystalline solid.
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Column Chromatography : Employing a silica gel stationary phase and a suitable eluent mixture (e.g., hexane/ethyl acetate) to separate the product from impurities.
The purity of the compound is then confirmed by analytical techniques like melting point determination, NMR spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Reactivity and Applications in Drug Development
The chemical reactivity of 5-Bromo-1-benzothiophene-2-carboxylic acid is dominated by its two primary functional groups: the carboxylic acid and the aryl bromide. This dual functionality makes it a valuable building block for creating diverse molecular libraries.
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Carboxylic Acid Group : The -COOH group can readily undergo esterification, amide bond formation, and reduction. These reactions are fundamental in medicinal chemistry for modifying a compound's solubility, bioavailability, and binding interactions with biological targets.[3]
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Aryl Bromide : The bromine atom at the 5-position is susceptible to nucleophilic substitution but is more commonly used in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[3][7] This allows for the introduction of various aryl or heteroaryl groups, significantly expanding molecular complexity.
The compound serves as a key precursor for synthesizing novel bioactive molecules. For instance, derivatives of the closely related 5-bromothiophene-2-carboxylic acid have been used to create compounds with antibacterial activity against drug-resistant Salmonella Typhi and others with potential spasmolytic effects for treating conditions like irritable bowel syndrome.[3][8] Similarly, derivatives of the benzothiophene scaffold are being investigated as potent anticancer agents.[9][10]
Caption: Key reaction pathways for 5-Bromo-1-benzothiophene-2-carboxylic acid in drug discovery.
Safety and Handling
5-Bromo-1-benzothiophene-2-carboxylic acid is classified as harmful and an irritant.[4][11]
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Hazards : It is harmful if swallowed, in contact with skin, or if inhaled.[4][11] It causes skin irritation and serious eye irritation.[4][11] It may also cause respiratory irritation.[11]
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GHS Classification : Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, and Eye Irritation.[4]
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Personal Protective Equipment (PPE) : When handling this compound, appropriate PPE should be worn, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.[12]
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Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[12][13]
For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[14]
References
- 1. Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. 5-Bromothiophene-2-carboxylic acid, 98%|CAS 7311-63-9 [benchchem.com]
- 4. 5-Bromo-benzo(b)thiophene-2-carboxylic acid | C9H5BrO2S | CID 737737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-BROMO-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID(7312-10-9) 1H NMR spectrum [chemicalbook.com]
- 6. Benzothiophene synthesis [organic-chemistry.org]
- 7. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemical-label.com [chemical-label.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. CAS#:7312-11-0 | Methyl 5-bromo-1-benzothiophene-2-carboxylate | Chemsrc [chemsrc.com]
- 14. fishersci.com [fishersci.com]
